
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
説明
Tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as tert-butyl 7-nitroisoquinolyl carboxylate, is a synthetic compound of interest to the scientific community due to its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound is a nitro-substituted dihydroisoquinoline derivative, which is a type of heterocyclic aromatic compound that is used in a wide range of applications.
科学的研究の応用
tert-Butoxycarbonylation Reagent : It is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, proceeding chemoselectively under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Nitroquinoline N-oxides : Used in an eco-friendly methodology for synthesizing 3-nitroquinoline N-oxides from quinoline N-oxides, employing tert-butyl nitrite as both the nitro source and oxidant (Zhao, Li, Xia, & Li, 2015).
Synthesis of 1,2-Dihydroisoquinolines and 1H-Isochromenes : The compound is used in the synthesis of 1,3-disubstituted 1,2-dihydroisoquinolines via tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).
Formation of Fused Quinolines and Isoquinolines : Used in a multicomponent reaction involving quinolines, isoquinolines, and styrenes to form fused quinolines and isoquinolines via three sequential C-N bond formations (Sau, Rakshit, Modi, Behera, & Patel, 2018).
Annulation to Form Isoquinoline Heterocycles : It undergoes smooth annulation with certain substrates to afford isoquinoline heterocycles, offering access to medicinally important isoquinoline heterocycles (Li & Yang, 2005).
Synthesis of Antimycobacterial Quinoline Derivatives : It is involved in the synthesis of quinoline derivatives with potential antimycobacterial activities (Senthilkumar, Dinakaran, Chandraseakaran, Yogeeswari, & Sriram, 2009).
特性
IUPAC Name |
tert-butyl 7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-4-5-12(16(18)19)8-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKVARUMOGZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

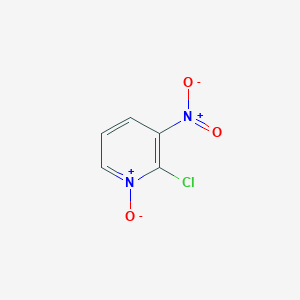
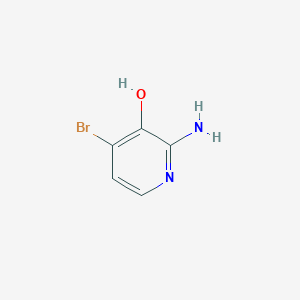
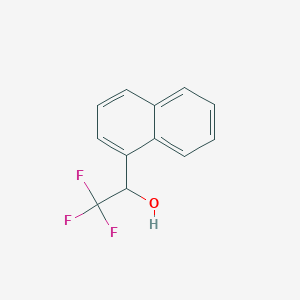
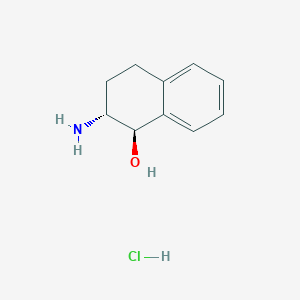

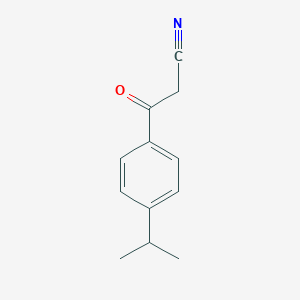

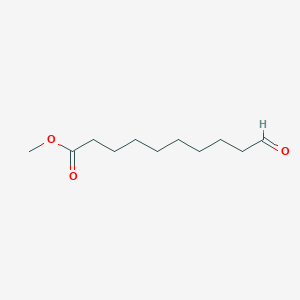


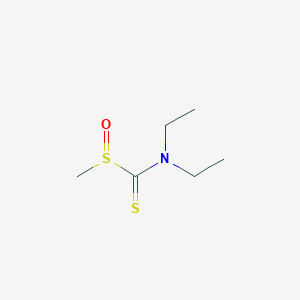

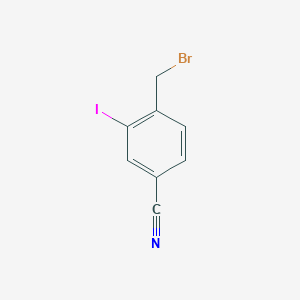
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)